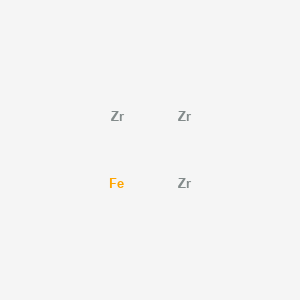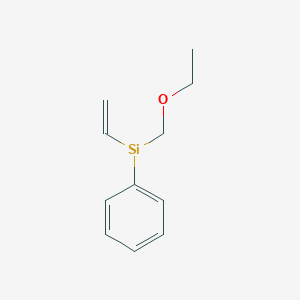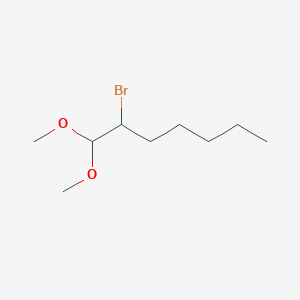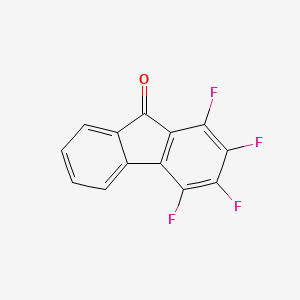
1,2,3,4-Tetrafluoro-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-fluoren-9-one is a fluorinated derivative of fluorenone, characterized by the presence of four fluorine atoms at the 1, 2, 3, and 4 positions on the fluorenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluoro-fluoren-9-one can be synthesized through a palladium-catalyzed carbonylative multiple C-C bond formation reaction. This method involves the use of pre-dried glassware and purified toluene as the solvent. The reaction is carried out under a carbon monoxide atmosphere with a balloon fitted on a Schlenk tube .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of palladium catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrafluoro-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Higher oxidation state fluorenones.
Reduction: Fluoren-9-ol derivatives.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrafluoro-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluoren-9-one: The non-fluorinated parent compound.
1,8-Difluorofluorenone: A derivative with two fluorine atoms at the 1 and 8 positions.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: A derivative with both bromine and fluorine substitutions.
Uniqueness: 1,2,3,4-Tetrafluoro-fluoren-9-one is unique due to the presence of four fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated and partially fluorinated counterparts.
Properties
CAS No. |
17698-86-1 |
|---|---|
Molecular Formula |
C13H4F4O |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
1,2,3,4-tetrafluorofluoren-9-one |
InChI |
InChI=1S/C13H4F4O/c14-9-7-5-3-1-2-4-6(5)13(18)8(7)10(15)12(17)11(9)16/h1-4H |
InChI Key |
QBZOIEIJWHHELD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


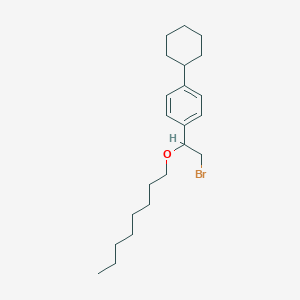

![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
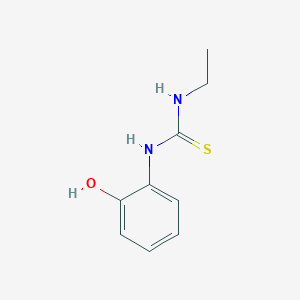

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
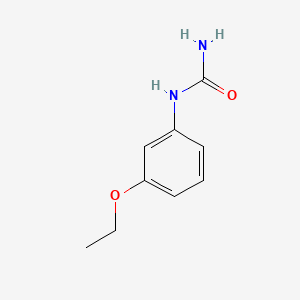
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
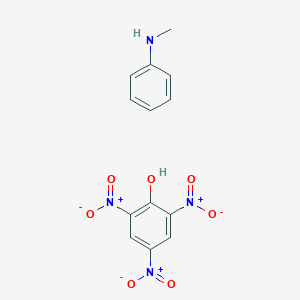
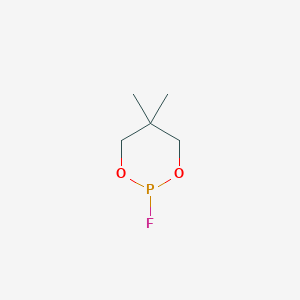
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
